molecular formula C10H8N4O2S B8724253 2-Nitro-5-(pyrimidin-2-ylthio)aniline CAS No. 55564-33-5

2-Nitro-5-(pyrimidin-2-ylthio)aniline

Katalognummer: B8724253
CAS-Nummer: 55564-33-5
Molekulargewicht: 248.26 g/mol
InChI-Schlüssel: IIMLZJUQKRJELH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Nitro-5-(pyrimidin-2-ylthio)aniline is a chemical compound that belongs to the class of aromatic amines It features a nitro group (-NO2) and a pyrimidinylsulfanyl group attached to an aniline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-5-(pyrimidin-2-ylthio)aniline typically involves the introduction of the nitro group and the pyrimidinylsulfanyl group onto the aniline ring. One common method involves the nitration of 5-[(pyrimidin-2-yl)sulfanyl]aniline using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Nitro-5-(pyrimidin-2-ylthio)aniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the pyrimidinylsulfanyl group can be replaced by other functional groups.

    Oxidation: The aniline ring can be oxidized to form quinonoid structures using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Reduction: 2-Amino-5-[(pyrimidin-2-yl)sulfanyl]aniline.

    Oxidation: Quinonoid derivatives.

    Substitution: Various substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

2-Nitro-5-(pyrimidin-2-ylthio)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Nitro-5-(pyrimidin-2-ylthio)aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrimidinylsulfanyl group may also contribute to the compound’s activity by interacting with specific enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Nitroaniline: Lacks the pyrimidinylsulfanyl group, making it less versatile in terms of chemical reactivity.

    5-[(Pyrimidin-2-yl)sulfanyl]aniline: Lacks the nitro group, which reduces its potential biological activity.

    2-Amino-5-[(pyrimidin-2-yl)sulfanyl]aniline: The reduced form of the compound, which may have different biological properties.

Uniqueness

2-Nitro-5-(pyrimidin-2-ylthio)aniline is unique due to the presence of both the nitro group and the pyrimidinylsulfanyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

55564-33-5

Molekularformel

C10H8N4O2S

Molekulargewicht

248.26 g/mol

IUPAC-Name

2-nitro-5-pyrimidin-2-ylsulfanylaniline

InChI

InChI=1S/C10H8N4O2S/c11-8-6-7(2-3-9(8)14(15)16)17-10-12-4-1-5-13-10/h1-6H,11H2

InChI-Schlüssel

IIMLZJUQKRJELH-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(N=C1)SC2=CC(=C(C=C2)[N+](=O)[O-])N

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

A mixture of 3.5 g. of 2-amino-4-chloro-1-nitrobenzene, 5.5 g. of potassium carbonate, and 4.5 g. of 2-mercaptopyrimidine in 25 ml. dimethylformamide is heated overnight under nitrogen at 105°-110° C. The mixture is cooled, diluted with water and the product filtered off. Recrystallization from methanol yields 2-amino-1-nitro-4-(pyrimidin-2-ylthio)benzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.